An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1)
An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenol (CAS 116640-12-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, applications, and safety protocols for 2,3-Difluoro-4-(trifluoromethyl)phenol. As a valued building block in modern synthetic chemistry, a thorough understanding of this compound is crucial for its effective and safe utilization in research and development.
Core Chemical Identity and Properties
2,3-Difluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound with the chemical formula C7H3F5O.[1][2] Its structure is characterized by a phenol ring substituted with two fluorine atoms and a trifluoromethyl group. This unique combination of electron-withdrawing groups significantly influences its chemical reactivity and physical properties.
Molecular Structure
Caption: 2D structure of 2,3-Difluoro-4-(trifluoromethyl)phenol.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 2,3-Difluoro-4-(trifluoromethyl)phenol.
| Property | Value | Source |
| CAS Number | 116640-12-1 | [1][2][3] |
| Molecular Formula | C7H3F5O | [1][2][4] |
| Molecular Weight | 198.09 g/mol | [1][3][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 182.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 63.9 ± 25.9 °C | [1] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.424 | [1] |
| LogP | 3.27 | [1] |
| Storage Temperature | 2-8°C | [3][5] |
Role in Synthetic Chemistry and Drug Discovery
2,3-Difluoro-4-(trifluoromethyl)phenol serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7][8] The presence of the trifluoromethyl (CF3) group is of particular significance in drug design.
The CF3 group is a well-established bioisostere for other chemical moieties and can significantly enhance a drug candidate's properties.[9] Its high metabolic stability can protect against enzymatic degradation, leading to an increased half-life of the drug.[9] Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, thereby enhancing its bioavailability.[9][10] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the phenolic proton and the overall electronic properties of the aromatic ring, which can be fine-tuned to optimize binding interactions with biological targets.[9]
This compound is a valuable starting material for creating a diverse range of derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. Its utility extends to the development of novel herbicides and fungicides in the agrochemical industry.[10]
Caption: Synthetic utility of 2,3-Difluoro-4-(trifluoromethyl)phenol.
Spectral Information
While specific spectra are not provided in this guide, various suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, which are crucial for structure confirmation and purity assessment.[5]
Safety, Handling, and Reactivity
Proper handling of 2,3-Difluoro-4-(trifluoromethyl)phenol is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3) : May cause respiratory irritation.[11]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[11]
-
Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[11]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
This compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.[11] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Use chemical safety goggles.
-
Skin Protection : Handle with gloves. Wear appropriate protective clothing.[11]
-
Respiratory Protection : Use a respirator if ventilation is inadequate.[11]
Stability and Reactivity
The product is chemically stable under standard ambient conditions (room temperature). Avoid strong oxidizing agents. Upon intense heating, it can form explosive mixtures with air.
Caption: Summary of safety and handling protocols.
Experimental Protocols
While specific, detailed experimental protocols involving this compound are proprietary to individual research entities, a general synthetic workflow for its use as an intermediate would typically involve the following steps. This is a conceptualized protocol and should be adapted based on the specific reaction.
General Protocol: O-Alkylation of 2,3-Difluoro-4-(trifluoromethyl)phenol
-
Reaction Setup : In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3-Difluoro-4-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Base Addition : Add a suitable base (e.g., potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Electrophile Addition : Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring : Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
-
Characterization : Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Conclusion
2,3-Difluoro-4-(trifluoromethyl)phenol is a key building block in synthetic chemistry with significant applications in drug discovery and agrochemical development. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential hazards.
References
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2,3-Difluoro-4-(trifluoromethyl)phenol | CAS#:116640-12-1 | Chemsrc. (n.d.). Retrieved from [Link]
-
2,3-Difluoro-4-(trifluoromethyl)phenol | 116640-12-1. (n.d.). Appchem. Retrieved from [Link]
-
Cas 116640-12-1,2,3-DIFLUORO-4-(TRIFLUOROMETHYL)PHENOL 98 | lookchem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2025-04-28). Retrieved from [Link]
-
116640-12-1 | 2,3-Difluoro-4-(trifluoromethyl)phenol - Capot Chemical. (n.d.). Retrieved from [Link]
-
2,3-Difluoro-4-(trifluoromethyl)phenol | 116640-12-1 | C7H3F5O | Appchem. (n.d.). Retrieved from [Link]
-
2,3-Difluoro-4-(hydroxymethyl)phenol - AOBChem USA. (n.d.). Retrieved from [Link]
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116640-12-1 | 2,3-difluoro-4-(trifluoromethyl)phenol - ChemIndex. (n.d.). Retrieved from [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 116640-12-1 Name: - XiXisys. (n.d.). Retrieved from [Link]
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Safety Data Sheet - Aaron Chemicals. (2024-11-01). Retrieved from [Link]
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4-Fluoro-3-(trifluoromethyl)phenol | C7H4F4O | CID 601854 - PubChem. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
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4-(Trifluoromethyl)-phenol - the NIST WebBook. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. (n.d.). Retrieved from [Link]
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